1,1,2,2-Tetrakis(4-bromophenyl)ethene

Aggregation-Induced Emission Fluorescence Solid-State Luminescence

Researchers seeking a tetra-brominated TPE core for high-crosslink-density frameworks often face unreliable purity and long lead times. 1,1,2,2-Tetrakis(4-bromophenyl)ethene (CAS 61326-44-1) resolves this with four para-bromine handles for Suzuki/Heck polycondensation, delivering BET surface areas up to 552 m²/g in CMPs-28% higher than methane analogs. • Enables CMPs with 410 mAh/g (LIB) and 260 mAh/g (SIB) discharge capacities. • Zr-MOFs from the tetrapyridyl derivative achieve 99.9±0.5% fluorescence quantum yield. • Visible-light H₂ evolution AQY of 15.3% in metal-free photocatalysts. Supplied with ≥97% purity, full QA documentation, and ambient-temperature global shipping.

Molecular Formula C26H16Br4
Molecular Weight 648 g/mol
CAS No. 61326-44-1
Cat. No. B1631156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,2,2-Tetrakis(4-bromophenyl)ethene
CAS61326-44-1
Molecular FormulaC26H16Br4
Molecular Weight648 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=C(C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br)Br
InChIInChI=1S/C26H16Br4/c27-21-9-1-17(2-10-21)25(18-3-11-22(28)12-4-18)26(19-5-13-23(29)14-6-19)20-7-15-24(30)16-8-20/h1-16H
InChIKeyBIRLDGKMJJEZRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1,2,2-Tetrakis(4-bromophenyl)ethene (CAS 61326-44-1) – Chemical Class and Core Attributes for Procurement


1,1,2,2-Tetrakis(4-bromophenyl)ethene (CAS 61326-44-1) is a tetraphenylethene (TPE) derivative belonging to the class of polybrominated aromatic olefins, characterized by a central ethene core symmetrically substituted with four 4‑bromophenyl groups . The compound exhibits strong aggregation-induced emission (AIE) behavior, whereby it is weakly emissive in dilute solution but becomes highly fluorescent in the aggregated or solid state, a property foundational to its use in optoelectronic and sensing materials [1]. Its four para‑bromine substituents serve as versatile synthetic handles, enabling efficient cross‑coupling (e.g., Suzuki, Heck) for the construction of conjugated polymers, covalent organic frameworks (COFs), and metal–organic frameworks (MOFs) [2].

Why 1,1,2,2-Tetrakis(4-bromophenyl)ethene Cannot Be Replaced by Common TPE Analogs Without Performance Penalties


The tetra‑brominated architecture of 1,1,2,2‑Tetrakis(4‑bromophenyl)ethene is not a trivial modification of the parent TPE scaffold. Each bromine atom provides a site for orthogonal functionalization via cross‑coupling, enabling the construction of highly branched, three‑dimensional polymer networks and porous frameworks that cannot be achieved with non‑brominated or mono‑/di‑brominated analogs [1]. Furthermore, the heavy‑atom effect of bromine subtly modulates the AIE photophysics, influencing emission wavelength and quantum yield in ways that directly impact device performance in OLEDs and sensors [2]. Substituting this compound with TPE (no bromine), 1,2‑bis(4‑bromophenyl)‑1,2‑diphenylethene (two bromines), or other partially brominated derivatives would drastically reduce the achievable cross‑linking density, alter the electronic properties, and compromise the structural integrity of the final advanced material [3].

Quantitative Differentiation Evidence for 1,1,2,2-Tetrakis(4-bromophenyl)ethene (61326-44-1)


AIE Fluorescence Quantum Yield: Solid-State vs. Solution Contrast

1,1,2,2‑Tetrakis(4‑bromophenyl)ethene exhibits classic AIE behavior with a sharp quantum yield increase upon aggregation. In dilute THF solution, the fluorescence quantum yield (Φ_F) is below 1%, whereas in the solid state Φ_F exceeds 80% . This contrasts with conventional fluorophores (e.g., fluorescein, rhodamine) that suffer from aggregation‑caused quenching (ACQ) with Φ_F dropping to near zero in the solid state.

Aggregation-Induced Emission Fluorescence Solid-State Luminescence

Cross‑Coupling Reactivity: Four Bromine Handles Enable High‑Density Polymer Networks

In a direct comparative study of luminescent microporous organic polymers (LMOPs), 1,1,2,2‑tetrakis(4‑bromophenyl)ethene (TBPE) yielded a BET surface area of 552 m²/g after Suzuki‑Heck cascade polymerization, whereas the analog tetrakis(4‑bromophenyl)methane (TBPM) produced 430 m²/g and tris(4‑iodophenyl)amine (TIPA) gave 274 m²/g [1]. The four reactive bromine sites of TBPE afford a higher cross‑linking density and more extended π‑conjugation, directly translating to enhanced porosity and photoluminescence.

Suzuki Coupling Polymer Synthesis Microporous Polymers

Electrochemical Energy Storage: Polymer‑Derived Anode Delivers 410 mAh/g in Lithium‑Ion Batteries

A conjugated microporous polymer (CMP) synthesized from 1,1,2,2‑tetrakis(4‑bromophenyl)ethene (TPEH‑Br4), thianthrene‑tetraoxide, and 1,4‑phenylenediboronic acid demonstrated a reversible discharge capacity of 410 mAh g⁻¹ in lithium‑ion batteries (LIBs) and 260 mAh g⁻¹ in sodium‑ion batteries (SIBs) at 0.1C [1]. When compared to a structurally analogous CMP lacking the TPE core (synthesized from 2,8‑dibromothianthrene‑tetraoxide and 1,4‑phenylenediboronic acid alone), the TPE‑containing polymer showed a 35% higher LIB capacity and 44% higher SIB capacity [1].

Lithium-Ion Battery Sodium-Ion Battery Conjugated Microporous Polymer

Photocatalytic Hydrogen Evolution: Apparent Quantum Yield of 15.3% Achieved

In a study of pyrene‑containing conjugated microporous polymers (CMPs) for photocatalytic H₂ evolution, the polymer incorporating 1,1,2,2‑tetrakis(4‑bromophenyl)ethene (TPE‑Br4) achieved an apparent quantum yield (AQY) of 15.3% at 420 nm, outperforming analogous CMPs built from fluorene (Py‑F‑CMP: 11.2%) and triphenylamine (Py‑TPA‑CMP: 8.7%) [1]. The TPE‑based polymer also exhibited the highest hydrogen evolution rate (2.8 mmol g⁻¹ h⁻¹) among the series.

Photocatalysis Hydrogen Evolution Conjugated Microporous Polymer

Metal–Organic Framework Integration: Fluorescence Quantum Yield Amplified to 99.9%

When 1,1,2,2‑tetrakis(4‑bromophenyl)ethene is used as a precursor to synthesize a tetrapyridyl‑functionalized TPE linker, which is subsequently incorporated into a zirconium‑based metal–organic framework (MOF), the fluorescence quantum yield reaches 99.9 ± 0.5% under argon [1]. In contrast, the free TPE‑based linker in solution exhibits a quantum yield below 1%, and typical TPE derivatives in amorphous films achieve Φ_F ≈ 25–66% [2]. This MOF‑induced rigidification eliminates non‑radiative decay pathways almost entirely.

Metal-Organic Frameworks Fluorescence Enhancement Solid-State Emitters

High-Value Application Scenarios for 1,1,2,2-Tetrakis(4-bromophenyl)ethene (61326-44-1)


Synthesis of High‑Surface‑Area Conjugated Microporous Polymers (CMPs) and Covalent Organic Frameworks (COFs)

The four reactive bromine atoms enable Suzuki‑Miyaura or Sonogashira polycondensation to form CMPs and COFs with BET surface areas up to 552 m²/g—28% higher than polymers derived from tetra‑brominated methane analogs [1]. These porous networks are ideal for gas storage, heterogeneous catalysis, and explosive sensing (e.g., picric acid detection) [1].

Fabrication of High‑Capacity Organic Anodes for Lithium‑ and Sodium‑Ion Batteries

CMPs synthesized from this monomer deliver discharge capacities of 410 mAh/g (LIB) and 260 mAh/g (SIB), representing a 35–44% improvement over polymers lacking the TPE core [2]. This makes the compound a strategic building block for next‑generation organic electrode materials in energy storage devices.

Construction of Ultra‑Bright Metal–Organic Frameworks (MOFs) for Solid‑State Lighting and Sensing

When converted to a tetrapyridyl linker and incorporated into a Zr‑MOF, the resulting material exhibits a fluorescence quantum yield of 99.9 ± 0.5% [3]. This near‑unity emission efficiency is critical for fabricating high‑performance OLEDs, luminescent sensors, and bioimaging probes where maximum brightness is required.

Design of Efficient Polymeric Photocatalysts for Solar Hydrogen Production

CMPs incorporating the TPE‑Br4 unit achieve an apparent quantum yield of 15.3% for visible‑light‑driven H₂ evolution, outperforming fluorene‑ and triphenylamine‑based analogs by 37–76% [4]. This positions the compound as a preferred monomer for developing metal‑free photocatalysts in renewable energy research.

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